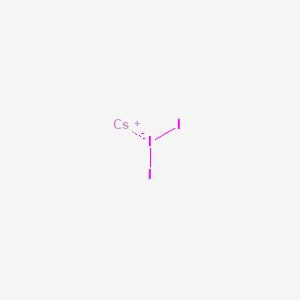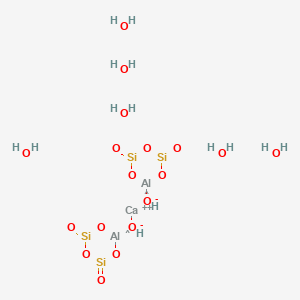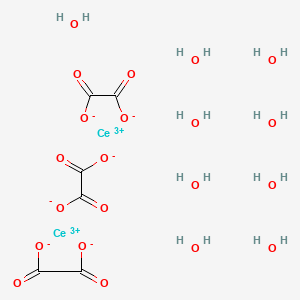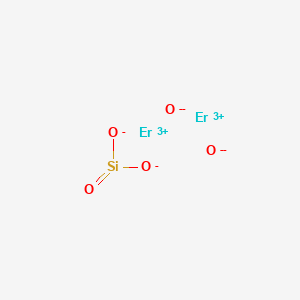
Neomycin
Overview
Description
Neomycin is a broad-spectrum antibiotic that belongs to the aminoglycoside class of antibiotics. It is commonly used in the treatment of bacterial infections, especially in the intestinal tract. This compound is produced by the bacterium Streptomyces fradiae and was first discovered in 1949. Since then, it has been widely used in both clinical and research settings.
Scientific Research Applications
Neomycin is used in treating hepatic encephalopathy, showing effectiveness as a form of treatment for acute or chronic cases (Morgan, Read, & Speller, 1982).
Its production by Streptomyces fradiae has been crucial in clinical and agricultural bacterial infection treatments. Research involving mutational biosynthesis of this compound analogs by a mutant of S. fradiae demonstrates its potential in creating effective antibacterial agents (Shi et al., 2011).
This compound's antibacterial action against plant pathogenic bacteria like Erwinia carotovora subsp. carotovora was studied, revealing its mechanism of inhibiting protein synthesis associated with growth and cleavage of bacteria (Cui et al., 2009).
The systemic absorption of orally administered this compound in liver disease has been investigated, highlighting its potential risks and benefits (Last & Sherlock, 1960).
This compound's nature and practical application have been comprehensively reviewed, emphasizing its role as an intestinal antiseptic agent and in treating various infectious diseases (Adams, 1958).
Its involvement in biosynthesis, particularly in the creation of novel bioactive compounds, has been a subject of study, showing its importance in glycoside diversification and antibiotic development (Yokoyama et al., 2008).
This compound's effect on plasma lipoproteins in type II hyperlipoproteinemia has been evaluated, demonstrating its hypocholesterolemic effect in lowering low-density lipoprotein cholesterol concentrations (Hoeg et al., 1984).
Its binding to and antibacterial effect on human feces were studied, providing insights into its selective effect on the human flora (Hazenberg et al., 1984).
Research on component optimization of this compound biosynthesis via reconstitution in Streptomyces fradiae highlights its role in antibiotic production and industrial applications (Zheng et al., 2020).
Studies on this compound's audiotoxicity and nephrotoxicity due to oral administration have provided important safety information (Greenberg & Momary, 1965).
Mechanism of Action
Target of Action
Neomycin is an aminoglycoside antibiotic that is active against both gram-positive and gram-negative organisms . The primary target of this compound is the 30S ribosomal subunit of susceptible bacteria . This subunit plays a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
This compound exerts its bactericidal effect by binding to the 30S ribosomal subunits of the bacteria . This binding inhibits protein synthesis by causing errors in the transcription of genetic codes . The disruption of protein synthesis leads to the death of the bacteria, thereby treating the infection .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the translation process from mRNA to protein . This disruption leads to the production of faulty proteins, which can cause widespread cellular damage and ultimately lead to the death of the bacterial cell .
Pharmacokinetics
It is primarily excreted in the feces . The elimination half-life of this compound is approximately 2 to 3 hours . These properties impact the bioavailability of this compound, confining its effects primarily within the intestinal area with minimal systemic circulation .
Result of Action
The result of this compound’s action is the effective killing of both gram-positive and gram-negative bacteria, including major E. coli species resident in the colon as well as the enteropathogenic forms of E. coli . coli, Klebsiella, and Proteus spp. may emerge from this compound therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the proton-motive force, which in turn can influence the uptake of aminoglycosides like this compound . Additionally, the presence of other antibiotics or substances can impact the efficacy of this compound. For example, the concurrent use of other neurotoxic or nephrotoxic drugs can enhance the toxic effects of this compound .
Safety and Hazards
Neomycin can harm your kidneys or cause hearing problems . Hearing loss may be permanent if you take too much this compound or take it for longer than recommended . You should not take this compound if you are allergic to it, or if you have ulcerative colitis, Crohn’s disease, or other inflammatory bowel disease; a blockage in your intestines; or an allergy to similar antibiotics such as amikacin, gentamicin, kanamycin, paromomycin, streptomycin, or tobramycin .
Biochemical Analysis
Biochemical Properties
Neomycin mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It is active against both gram-positive and gram-negative organisms .
Cellular Effects
This compound influences cell function by inhibiting protein synthesis, which is crucial for the survival of bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding to bacterial ribosomes and inhibiting protein synthesis . This inhibition can lead to changes in gene expression and ultimately, the death of the bacteria.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, resistant strains of E. coli, Klebsiella and Proteus spp. may emerge from this compound therapy .
Metabolic Pathways
This compound is involved in the inhibition of protein synthesis in bacteria . This can affect metabolic flux and metabolite levels within the bacterial cells.
Subcellular Localization
This compound acts at the subcellular level by binding to bacterial ribosomes . This inhibits protein synthesis, affecting the activity and function of the bacteria.
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-JGMIRXPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016143 | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4146-30-9, 28002-70-2 | |
| Record name | Framycetin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Framycetin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomycin B sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Neomycin primarily targets the bacterial ribosome, specifically the 30S ribosomal subunit [, ]. It irreversibly binds to the 16S rRNA and S12 protein, disrupting the assembly of the initiation complex between mRNA and the ribosome. This effectively inhibits the initiation of protein synthesis, ultimately leading to bacterial cell death [].
A: Yes, besides halting initiation, this compound binding also induces misreading of the mRNA template and causes translational frameshifting, further contributing to premature termination of protein synthesis [].
A: this compound interacts with bile salts and lipids in the gut lumen, forming insoluble complexes primarily with fatty acids. This precipitation prevents their absorption, leading to decreased uptake of both fat and cholesterol [].
A: this compound is an aminoglycoside antibiotic complex composed of three major components: this compound A (minor component), this compound B, and this compound C (active components) [].
A: Yes, research indicates that this compound B can bind copper(II) ions, forming both mono- and dinuclear complexes. This interaction involves specific amino and hydroxyl groups within the this compound B structure [].
A: Yes, research suggests that this compound's stability as a preservative in ophthalmic solutions is influenced by pH. For instance, thimerosal, a preservative, showed better stability and efficacy in a chloramphenicol solution (pH 7.19-7.22) compared to a this compound sulfate solution (pH 6.45-6.60) [].
A: Studies show that modifying this compound at the 5'' position can lead to surprising alterations in its antibacterial activity against resistant bacteria. Some modifications enhance activity compared to the parent this compound, even against strains harboring aminoglycoside-modifying enzymes [].
A: Yes, research has identified two lead this compound derivatives that exhibit significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), strains notorious for their resistance to clinically used aminoglycosides [].
A: Research highlights the use of chitosan nanofibers as a promising delivery system for this compound sulfate. This formulation demonstrated enhanced wound healing properties compared to this compound cream alone [].
A: While primarily used topically, oral this compound can be absorbed systemically, potentially leading to nephrotoxicity and ototoxicity. Studies in calves demonstrated renal damage and hearing impairment following intramuscular this compound administration [].
A: Oral administration of this compound (0.5 - 2 g daily) consistently reduced serum cholesterol levels in patients with atherosclerosis. This effect peaked around two weeks and persisted for the duration of treatment (up to nine months) [].
A: A double-blind study showed that Garlic oil ear drops resulted in 81% complete improvement in patients with chronic suppurative otitis media, compared to 69% improvement with this compound-dexamethasone drops. Garlic oil also demonstrated a faster onset of action [].
A: Yes, this compound, when administered orally at 2 g daily, significantly reduced plasma cholesterol levels (median reduction of 23%) in patients with type II hyperlipoproteinemia [].
A: this compound's inhibitory effect on PDGF-induced DNA synthesis in fibroblasts appears to be time-dependent. While this compound effectively suppressed DNA synthesis during the first 24 hours of PDGF exposure, its effect diminished after this period, suggesting a critical window for its inhibitory action [].
A: Intravenous administration of this compound sulfate (30 mg/kg/day) in dogs resulted in a progressive loss of auditory-evoked brain stem potential (AEBP) waveforms, ultimately leading to an isoelectric AEBP. This effect, indicative of ototoxicity, was irreversible even after discontinuing this compound treatment [].
A: Yes, bacteria can develop resistance to this compound through enzymatic modification. Aminoglycoside-modifying enzymes (AMEs) can inactivate this compound, rendering it ineffective [].
A: Yes, the emergence of Staphylococcus aureus strains resistant to kanamycin, this compound, paromomycin, and chloramphenicol highlights the potential for cross-resistance among these antibiotics, particularly when used in clinical settings [].
A: Oral this compound, even at commonly used doses (4-6 g daily), can cause intestinal malabsorption, leading to decreased absorption of nutrients like carotene and D-xylose, and increased fecal fat excretion [].
A: Yes, allergic contact dermatitis to topical this compound is a documented concern, often presenting as an insidious worsening of existing skin conditions. Patch testing is crucial for confirming this compound allergy [, ].
A: Intramuscular administration of this compound sulfate (10 mg/kg twice daily) in horses, while not causing significant histopathological changes in the kidneys, did lead to a decrease in plasma urea levels and an increase in urinary excretion of gamma-glutamyl transferase (GGT) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

